Cas no 34051-04-2 ((1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside)

34051-04-2 structure
상품 이름:(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside
(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 화학적 및 물리적 성질
이름 및 식별자
-
- (1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside
- alpha-D-ribo-hexopyranoside, (1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-
- 3'-Deoxyneamine
- RAC-Nebramine
- Tobramycin EP Impurity B
- CHEBI:190395
- Nebramine
- Nebramine Hydrochloride
- 3'-Deoxyneomycin A
- SCHEMBL2560462
- 2-DEOXY-4-O-(2,6-DIAMINO-2,3,6-TRIDEOXY-.ALPHA.-D-RIBO-HEXOPYRANOSYL)-D-STREPTAMINE
- C21259
- (1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol
- Nebramine Sulfate
- UNII-NT4ZW65UWG
- Tobramycin impurity B [EP]
- G82600
- 3'-Deoxyneamin
- Tobramine
- 34051-04-2
- NT4ZW65UWG
- TOBRAMYCIN IMPURITY B [EP IMPURITY]
- CHEMBL4582037
- 2-Deoxy-4-O-(2,6-diamino-2,3,6-trideoxy-a-D-ribo-hexopyranosyl)-D-streptamine Sulfate; 3'-Deoxyneamin Hydrochloride; 3'-Deoxyneamine Hydrochloride; 3'-Deoxyneomycin A Hydrochloride; Nebramycin VIII Hydrochloride; Tobramine Hydrochloride
- Nebramycin VIII
- 2-Deoxy-4-O-(2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranosyl)-D-streptamine
- Nebramine Hydrochloride (>90%)
- 4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol
- Nebramine disulphate
- TOBRAMYCIN IMPURITY B (EP IMPURITY)
- 4,6-diamino-3-(3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl)oxycyclohexane-1,2-diol
- Tobramycin impurity B
- Nebramine disulfuric acid
- Nebramine disulphuric acid
- (1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-I+--D-ribo-hexopyranoside
-
- 인치: InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2
- InChIKey: QBWLTQZEVUXXSR-UHFFFAOYSA-N
- 미소: NCC1OC(OC2C(N)CC(N)C(O)C2O)C(N)CC1O
계산된 속성
- 정밀분자량: 306.19031994g/mol
- 동위원소 질량: 306.19031994g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 7
- 수소 결합 수용체 수량: 9
- 중원자 수량: 21
- 회전 가능한 화학 키 수량: 3
- 복잡도: 350
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 9
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -4.4
- 토폴로지 분자 극성 표면적: 183Ų
(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 관련 문헌
-
1. A comprehensive overview of the medicinal chemistry of antifungal drugs: perspectives and promiseKaitlind C. Howard,Emily K. Dennis,David S. Watt,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2020 49 2426
-
Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591
-
3. Minor components of aminoglycosides: recent advances in their biosynthesis and therapeutic potentialYeon Hee Ban,Myoung Chong Song,Je Won Park,Yeo Joon Yoon Nat. Prod. Rep. 2020 37 301
-
Marie-Paule Mingeot-Leclercq,Jean-Luc Décout Med. Chem. Commun. 2016 7 586
-
Nishad Thamban Chandrika,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2018 47 1189
34051-04-2 ((1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside) 관련 제품
- 119-04-0(Framycetin)
- 79645-27-5(Tobramycin Sulfate)
- 1404-04-2(neomycin)
- 59-01-8(Kanamycin A)
- 4696-76-8(Bekanamycin)
- 8063-07-8(kanamycin)
- 148411-57-8(Chitosan oligosaccharide)
- 1445687-66-0(N-(1-cyanocyclopropyl)-4-(3,3,3-trifluoropropyl)benzamide)
- 1643-71-6(2,3,5,6-tetrafluoro-4-methoxyaniline)
- 2320172-72-1(N-{4-(2-hydroxyethoxy)thian-4-ylmethyl}-1-methyl-1H-imidazole-4-sulfonamide)
추천 공급업체
Hebei Ganmiao New material Technology Co., LTD
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
중국 공급자
시약

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량
